

An In-depth Technical Guide to S-(3-Hydroxypropyl) ethanethioate: Functional Group

Analysis

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Compound of Interest

Compound Name: S-(3-Hydroxypropyl) ethanethioate

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Abstract

S-(3-Hydroxypropyl) ethanethioate is a bifunctional organic molecule containing both a thioester and a primary alcohol functional group. This guide provides a detailed analysis of its structure, predicted physicochemical properties, and potential reactivity, drawing upon established principles of organic chemistry and spectroscopic data from analogous compounds. Due to the limited availability of direct experimental data for **S-(3-Hydroxypropyl) ethanethioate**, this document serves as a predictive guide for researchers interested in its synthesis, characterization, and potential applications, particularly in the realm of drug development and bioconjugation.

Introduction

S-(3-Hydroxypropyl) ethanethioate, with the chemical formula C5H10O2S, possesses a unique combination of a reactive thioester moiety and a versatile primary alcohol. Thioesters are recognized as "energy-rich" functional groups that play a crucial role in various biochemical pathways, including acyl transfer reactions.[1][2] They are more reactive than their ester counterparts, rendering them valuable intermediates in organic synthesis.[1][3][4][5] The primary alcohol group offers a site for further functionalization, such as oxidation, esterification, or conjugation to other molecules.[6][7][8] This dual functionality makes **S-(3-Hydroxypropyl)**



ethanethioate an intriguing candidate for applications in drug delivery, prodrug design, and as a linker in bioconjugation chemistry.

Functional Group Analysis

The chemical behavior of **S-(3-Hydroxypropyl) ethanethioate** is dictated by its two primary functional groups: the thioester and the primary alcohol.

Thioester Group

The thioester group, specifically an S-alkyl thioacetate, is characterized by the -(C=O)S-linkage.

• Structure and Reactivity: The thioester bond is more susceptible to nucleophilic attack than an oxygen ester bond due to the larger size of the sulfur atom and weaker C-S bond overlap compared to the C-O bond.[1][3][4][5] This inherent reactivity allows for facile acyl transfer to various nucleophiles, including amines, thiols, and water (hydrolysis).[1][2][9] Thioesters are key intermediates in native chemical ligation for peptide synthesis and are found in vital biological molecules like acetyl-CoA.[1][5][9]

Primary Alcohol Group

The terminal hydroxyl (-OH) group is attached to a primary carbon, classifying it as a primary alcohol.

• Structure and Reactivity: The hydroxyl group is polar and capable of hydrogen bonding, which influences the molecule's solubility and physical properties.[10][11] It can act as a weak acid, and its oxygen atom is nucleophilic.[8][12] Primary alcohols can be oxidized to aldehydes and further to carboxylic acids.[6][7][13] They can also undergo esterification with carboxylic acids or their derivatives, and can be converted to alkyl halides.[7][8][13]

Predicted Physicochemical and Spectroscopic Data

In the absence of direct experimental data for **S-(3-Hydroxypropyl) ethanethioate**, the following properties are predicted based on the analysis of its functional groups and data from analogous compounds.



Predicted Physicochemical Properties

Property	Predicted Value/Characteristic
Molecular Formula	C5H10O2S
Molecular Weight	134.20 g/mol
Appearance	Likely a liquid at room temperature
Solubility	Expected to be soluble in water and polar organic solvents.
Boiling Point	Predicted to be higher than the corresponding thiol or ester due to hydrogen bonding from the alcohol group.

Predicted Spectroscopic Data

3.2.1. Infrared (IR) Spectroscopy

The IR spectrum of **S-(3-Hydroxypropyl) ethanethioate** is expected to show characteristic absorption bands for both the thioester and alcohol functional groups.

Functional Group	Vibration	Predicted Wavenumber (cm ⁻¹)	Intensity
Alcohol	O-H stretch (H- bonded)	3500-3200	Strong, Broad
Thioester	C=O stretch	~1680-1715	Strong
Alcohol	C-O stretch	1260-1050	Strong

- The broad O-H stretch is a hallmark of alcohols capable of hydrogen bonding.[10][14][15][16] [17]
- The C=O stretch of the thioester is typically at a lower wavenumber compared to oxygen esters.[18]



3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

• ¹H NMR: The proton NMR spectrum will provide key information about the connectivity of the molecule.

Proton Environment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration
CH ₃ -C=O	2.2 - 2.5	Singlet	3H
S-CH ₂ -CH ₂	2.8 - 3.2	Triplet	2H
S-CH ₂ -CH ₂ -CH ₂	1.8 - 2.2	Quintet	2H
CH ₂ -CH ₂ -OH	3.5 - 3.8	Triplet	2H
CH ₂ -OH	Variable (broad singlet)	Singlet	1H

- The protons adjacent to the sulfur and oxygen atoms will be deshielded and appear at higher chemical shifts.[14][19][20][21] The hydroxyl proton's chemical shift is variable and may exchange with D₂O.[21]
- ¹³C NMR: The carbon NMR will show five distinct signals.

Carbon Environment	Predicted Chemical Shift (δ, ppm)
CH ₃ -C=O	25 - 35
S-CH ₂ -CH ₂	25 - 35
S-CH ₂ -CH ₂ -CH ₂	30 - 40
CH2-CH2-OH	58 - 65
-C=O	190 - 205

• The carbonyl carbon of the thioester is significantly deshielded.[22] The carbon bearing the hydroxyl group will also be deshielded.[14][20][21]



3.2.3. Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M^+) at m/z = 134. Key fragmentation patterns would likely involve:

- Alpha-cleavage at the alcohol, leading to the loss of a CH₂OH radical (m/z = 103) or a C₄H₇OS radical (m/z = 31).[23][24][25][26]
- Dehydration (loss of H_2O), resulting in a fragment at m/z = 116.[23][24][25][26][27]
- Cleavage of the thioester bond, yielding an acylium ion [CH₃CO]⁺ at m/z = 43.[28][29][30]

Potential Experimental Protocols

While specific protocols for **S-(3-Hydroxypropyl) ethanethioate** are not available, the following are generalized methods for the synthesis and characterization of similar compounds.

Synthesis of S-(3-Hydroxypropyl) ethanethioate

A plausible synthetic route would involve the reaction of 3-mercapto-1-propanol with an acetylating agent.

Methodology:

- Reactants: 3-Mercapto-1-propanol, acetyl chloride (or acetic anhydride), and a nonnucleophilic base (e.g., triethylamine or pyridine).
- Solvent: A dry, aprotic solvent such as dichloromethane or diethyl ether.
- Procedure: a. Dissolve 3-mercapto-1-propanol and the base in the solvent under an inert atmosphere (e.g., nitrogen or argon) and cool in an ice bath. b. Add acetyl chloride dropwise to the stirred solution. c. Allow the reaction to warm to room temperature and stir for several hours. d. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, quench the reaction with water or a dilute aqueous acid solution. f. Extract the product with an organic solvent. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel.



General Spectroscopic Characterization

4.2.1. IR Spectroscopy

- Sample Preparation: A thin film of the purified liquid product is prepared between two salt plates (e.g., NaCl or KBr).
- Analysis: The spectrum is recorded using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

4.2.2. NMR Spectroscopy

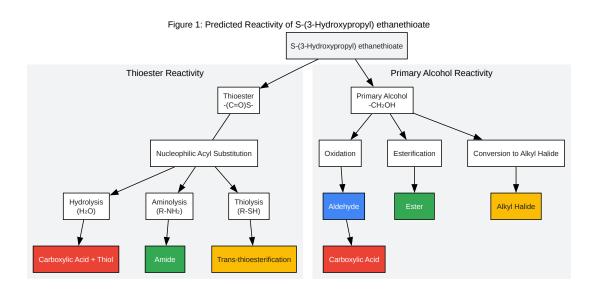
- Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.7 mL of a
 deuterated solvent (e.g., CDCl₃) in an NMR tube.
- Analysis: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For the ¹H NMR, a D₂O shake can be performed to confirm the hydroxyl proton peak.[21]

4.2.3. Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).
- Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
- Analysis: Record the mass-to-charge ratio of the resulting ions.

Logical and Workflow Diagrams Functional Group Reactivity





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Caption: Predicted Reactivity Pathways.

Synthetic and Characterization Workflow



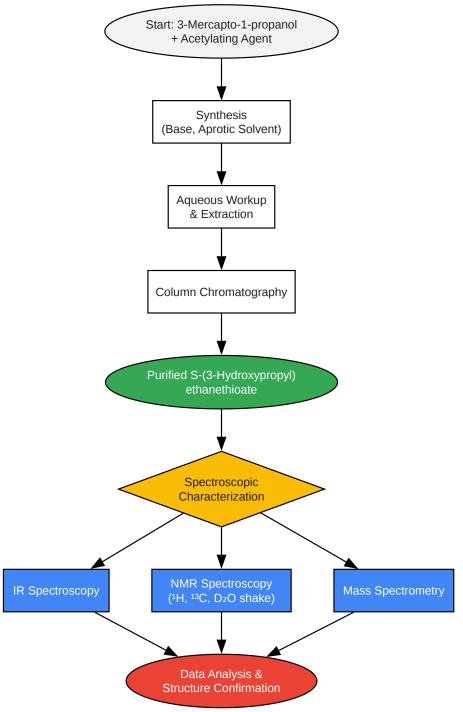


Figure 2: Workflow for Synthesis and Characterization

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Caption: Synthetic and Analytical Workflow.



Conclusion

S-(3-Hydroxypropyl) ethanethioate is a molecule with significant potential in synthetic and medicinal chemistry due to its dual functionality. The reactive thioester group serves as a handle for acyl transfer and conjugation, while the primary alcohol provides a site for further modification or attachment to other molecular scaffolds. This guide provides a comprehensive, albeit predictive, analysis of its functional groups, expected properties, and potential experimental workflows. It is intended to serve as a foundational resource for researchers embarking on the synthesis and exploration of this and related bifunctional molecules. Further experimental validation of the predicted data is essential to fully elucidate the chemical and biological properties of **S-(3-Hydroxypropyl) ethanethioate**.

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